![molecular formula C21H21NO5S B2470649 1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797890-19-7](/img/structure/B2470649.png)

1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

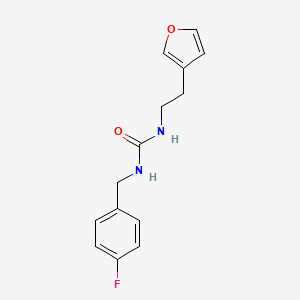

The compound is a complex organic molecule that contains a piperidine ring and a phenylsulfonyl group . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The phenylsulfonyl group is a functional group consisting of a sulfonyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the piperidine ring and the phenylsulfonyl group. The piperidine ring is a six-membered ring with one nitrogen atom . The phenylsulfonyl group consists of a sulfonyl group attached to a phenyl ring .Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant reactions . Phenylsulfonyl compounds can also participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, piperidine derivatives have diverse physical and chemical properties that make them useful in a variety of applications .Applications De Recherche Scientifique

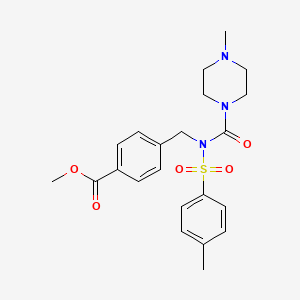

Sigma Receptor Ligands

1'-(3-(Phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has been studied for its affinity and selectivity towards sigma receptors. Research indicates that this compound and its derivatives can selectively bind to sigma 2 ligands with subnanomolar affinity. Structural modifications can significantly impact both affinity and selectivity for sigma receptors, with variations in the N-substituent and benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system being critical factors (Moltzen, Perregaard, & Meier, 1995).

Antihypertensive and Diuretic Properties

Some derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been found to exhibit diuretic and antihypertensive activities. These properties have shown marked species-specific effects, particularly in rats (Klioze & Novick, 1978).

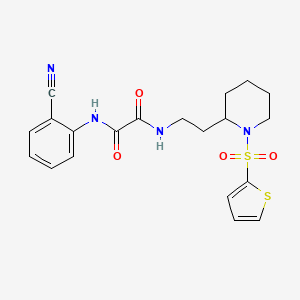

Potential Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for potential applications as central nervous system (CNS) agents. Investigations have been directed towards examining their effects on CNS, including antitetrabenazine activity and the role of various structural components in enhancing CNS activity (Bauer et al., 1976).

Neurokinin Receptor Antagonists

Research into spiro-substituted piperidines has identified compounds like 1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one as potential neurokinin receptor antagonists. This application suggests possible roles in modulating responses related to neurokinin, with implications for treating disorders involving these pathways (Kubota et al., 1998).

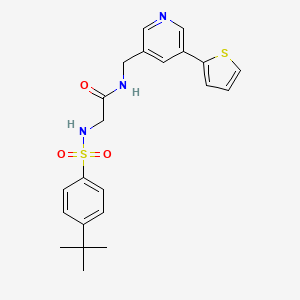

Voltammetric and Analytical Applications

Fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of this compound have been synthesized and investigated for voltammetric and analytical applications. These compounds have shown potential in the detection and analysis of various chemical substances (Makki et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is Tryptase alpha/beta-1 , a protein in humans . Tryptase is a type of protease enzyme that plays a crucial role in allergic and inflammatory responses.

Mode of Action

It is known to interact with its target, tryptase alpha/beta-1, leading to changes in the protein’s function . This interaction may inhibit the enzymatic activity of Tryptase, thereby modulating the allergic and inflammatory responses in the body.

Orientations Futures

Piperidine derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating the biological activities of new piperidine derivatives.

Propriétés

IUPAC Name |

1'-[3-(benzenesulfonyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S/c23-19(10-15-28(25,26)16-6-2-1-3-7-16)22-13-11-21(12-14-22)18-9-5-4-8-17(18)20(24)27-21/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFLFKSBCSWSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide](/img/structure/B2470567.png)

![Carbamic acid, N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-, 1,1-dimethylethyl ester](/img/structure/B2470573.png)

![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)

![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)

![2-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2470587.png)

![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)